3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine
Description
Properties
IUPAC Name |
3-but-2-ynoxy-6,7-dihydro-5H-cyclopenta[c]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-3-7-14-11-8-9-5-4-6-10(9)12-13-11/h8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIWUQWCIUPNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NN=C2CCCC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridazine derivative with an alkyne-containing compound in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are typically used for hydrogenation reactions.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in click chemistry reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its reactive alkyne group
Mechanism of Action
The mechanism of action of 3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s unique structure allows it to fit into binding pockets of receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between the target compound and its analogs:
Table 1: Structural Comparison of Cyclopenta-Fused Heterocycles
Key Observations:
- Substituent Effects : The butynyloxy group in the target compound contrasts with electron-withdrawing nitro () and bulky cyclopentyl () groups in analogs. Alkyne substituents may enhance reactivity in coupling reactions compared to benzyloxy () or sulfonamide groups.
Key Observations:
- The target compound may be synthesized via nucleophilic substitution analogous to , where a hydroxylated pyridazine reacts with but-2-yn-1-yl bromide under basic conditions.
- Unlike the sulfonamide-containing 5a, the target compound lacks polar groups, suggesting differences in solubility and bioavailability.
Biological Activity
3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine is a heterocyclic compound characterized by a unique structure that combines a pyridazine ring with a cyclopentane framework and an alkyne functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, summarizing findings from various studies and presenting data in tables for clarity.
Chemical Structure and Properties
The compound's IUPAC name is 3-but-2-ynoxy-6,7-dihydro-5H-cyclopenta[c]pyridazine, with the molecular formula . The structure is notable for its fused ring system and alkyne functionality, which may contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzymatic activity. Additionally, the compound's structure allows it to fit into specific binding pockets of receptors, influencing their activity and downstream signaling pathways.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. It has been evaluated against various bacterial strains and shown promising results.
- Cytotoxicity : The compound has been tested for cytotoxic effects on cancer cell lines. Initial findings indicate it may inhibit cell proliferation in specific cancer types.
- Enzyme Inhibition : The compound's ability to inhibit certain enzymes has been explored. For instance, it may act as an inhibitor of CD73, an enzyme implicated in cancer progression and immune suppression.
Data Summary
| Biological Activity | Tested Systems | Results |
|---|---|---|
| Antimicrobial | Various bacterial strains | Significant inhibition observed |
| Cytotoxicity | HeLa and MCF-7 cell lines | IC50 values around 15.1 µM |
| Enzyme Inhibition | CD73 enzyme assays | Notable inhibitory activity |
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cytotoxicity Assessment : In vitro assays on HeLa cells revealed that the compound exhibited cytotoxicity with an IC50 value of approximately 15.1 µM. This suggests potential as an anticancer agent.
- Enzymatic Inhibition Studies : Research focused on the inhibition of CD73 demonstrated that the compound could significantly reduce enzyme activity in biochemical assays, indicating its potential role in cancer immunotherapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling, with sodium alkoxide catalysts (e.g., NaOEt or NaOMe) facilitating nucleophilic substitutions. Temperature control (60–80°C) and solvent polarity (e.g., DMF or THF) are critical for minimizing side reactions and improving yield. Green chemistry approaches, such as microwave-assisted synthesis, can enhance efficiency . Purity optimization may require gradient elution in HPLC with C18 columns and trifluoroacetic acid as a mobile phase modifier.
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, HMBC) are essential for confirming the cyclopenta[c]pyridazine core and alkyne substituent. IR spectroscopy can validate the presence of C≡C stretches (~2100 cm⁻¹). Purity assessment should combine reverse-phase HPLC (e.g., 90:10 water:acetonitrile) with UV detection at 254 nm .
Q. What initial biological screening assays are appropriate for evaluating its bioactivity?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates. Cell viability assays (MTT or resazurin) in cancer or inflammation-relevant cell lines (e.g., HeLa or RAW 264.7 macrophages) can identify cytotoxic or anti-inflammatory effects. Dose-response curves (1–100 µM) and IC₅₀ calculations are critical for prioritizing follow-up studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance pharmacological profiles?
- Methodological Answer : Synthesize analogs with modified alkynyloxy chains (e.g., varying chain length or substituting the alkyne with azide/ether groups). Test these derivatives in parallel assays (e.g., binding affinity via surface plasmon resonance and functional activity in cellular models). Comparative analysis of substituent effects on logP (lipophilicity) and target engagement can guide lead optimization .
Q. What computational strategies predict molecular interactions and resolve binding mechanisms?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) against homology models of target proteins (e.g., cyclooxygenase-2 or MAP kinases). Molecular dynamics simulations (AMBER or GROMACS) over 100 ns trajectories can assess binding stability. Free energy perturbation (FEP) calculations quantify contributions of specific substituents to binding affinity .
Q. How should contradictory biochemical data across studies be addressed?
- Methodological Answer : Validate discrepancies using orthogonal assays (e.g., switch from fluorescence polarization to isothermal titration calorimetry for binding confirmation). Control for assay-specific variables like buffer pH (e.g., 7.4 vs. 6.5) or reducing agents (DTT/TCEP) that may alter compound stability. Meta-analyses of published data, emphasizing experimental conditions, can identify confounding factors .
Key Considerations for Experimental Design
- Controlled Variables : Ensure consistent reagent purity (≥95%), anhydrous conditions for moisture-sensitive steps, and inert atmospheres (N₂/Ar) for alkyne stability .
- Data Reproducibility : Triplicate runs for biological assays and blinded analysis to reduce bias. Report mean ± SEM and statistical significance (p<0.05 via ANOVA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
